molecular formula C12H7N3O4 B13206834 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B13206834
M. Wt: 257.20 g/mol
InChI Key: MVFVUKULCOLWHB-UHFFFAOYSA-N
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Description

4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and furan derivatives under specific conditions. For instance, the reaction of 3-aminopyridine with furan-2-carboxylic acid derivatives in the presence of a dehydrating agent can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and furan moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

4-oxo-2-pyridin-3-yl-3H-furo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C12H7N3O4/c16-11-9-8(7(5-19-9)12(17)18)14-10(15-11)6-2-1-3-13-4-6/h1-5H,(H,17,18)(H,14,15,16)

InChI Key

MVFVUKULCOLWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)OC=C3C(=O)O

Origin of Product

United States

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